

# An In-depth Technical Guide to Methyl 1-methylpiperidine-3-carboxylate

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## Compound of Interest

**Compound Name:** Methyl 1-methylpiperidine-3-carboxylate

**Cat. No.:** B156342

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **Methyl 1-methylpiperidine-3-carboxylate**. The information is intended for professionals in the fields of chemical research and drug development.

## Core Chemical Properties

**Methyl 1-methylpiperidine-3-carboxylate** is an organic compound classified as a piperidincarboxylic acid.<sup>[1]</sup> It is a strong basic compound and exists as a liquid at room temperature.<sup>[1][2]</sup>

## Physicochemical Data

Property	Value	Source
CAS Number	1690-72-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C8H15NO2	<a href="#">[2]</a>
Molecular Weight	157.21 g/mol	<a href="#">[2]</a>
Density	1.0 ± 0.1 g/cm <sup>3</sup>	
Boiling Point	190.0 ± 33.0 °C at 760 mmHg	
Flash Point	68.0 ± 16.3 °C	
Physical Form	Liquid	<a href="#">[2]</a>
Purity	97%	<a href="#">[2]</a>
Storage Temperature	2-8°C, Sealed in dry conditions	<a href="#">[2]</a>

## Spectroscopic Data

Spectroscopic data for **Methyl 1-methylpiperidine-3-carboxylate** and its close analogs are available, providing insights into its structural features.

Spectrum Type	Availability	Source
<sup>1</sup> H NMR	Data available for related structures	<a href="#">[3]</a> <a href="#">[4]</a>
<sup>13</sup> C NMR	Data available for related structures	<a href="#">[4]</a> <a href="#">[5]</a>
Mass Spectrometry (GC-MS)	Data available for related structures	<a href="#">[5]</a>
Infrared (IR) Spectroscopy	Data available for related structures	<a href="#">[5]</a> <a href="#">[6]</a>

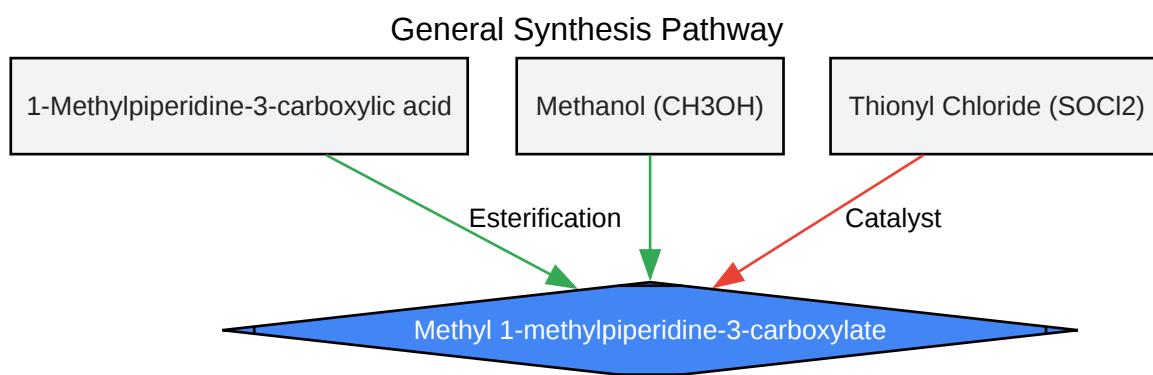
## Synthesis and Reactivity

**Methyl 1-methylpiperidine-3-carboxylate** is a valuable intermediate in organic synthesis.<sup>[7]</sup>

Its synthesis and subsequent reactions are crucial for the development of more complex molecules.

## Synthesis Pathway

A common method for preparing similar piperidine carboxylates involves the esterification of the corresponding carboxylic acid. For instance, the synthesis of the 4-carboxylate isomer involves reacting 1-methylisonipecotic acid hydrochloride with methanol and thionyl chloride.<sup>[8]</sup> A similar approach can be envisioned for the 3-carboxylate isomer.



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Caption: General synthesis pathway for **Methyl 1-methylpiperidine-3-carboxylate**.

## Chemical Reactivity

The ester functional group in **Methyl 1-methylpiperidine-3-carboxylate** allows for a variety of chemical transformations. A key reaction is its reduction to form (1-methylpiperidin-3-yl)methanol.<sup>[1]</sup> This reaction is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>).

## Experimental Protocols

### Synthesis of Methyl 1-methylpiperidine-3-carboxylate (Adapted Protocol)

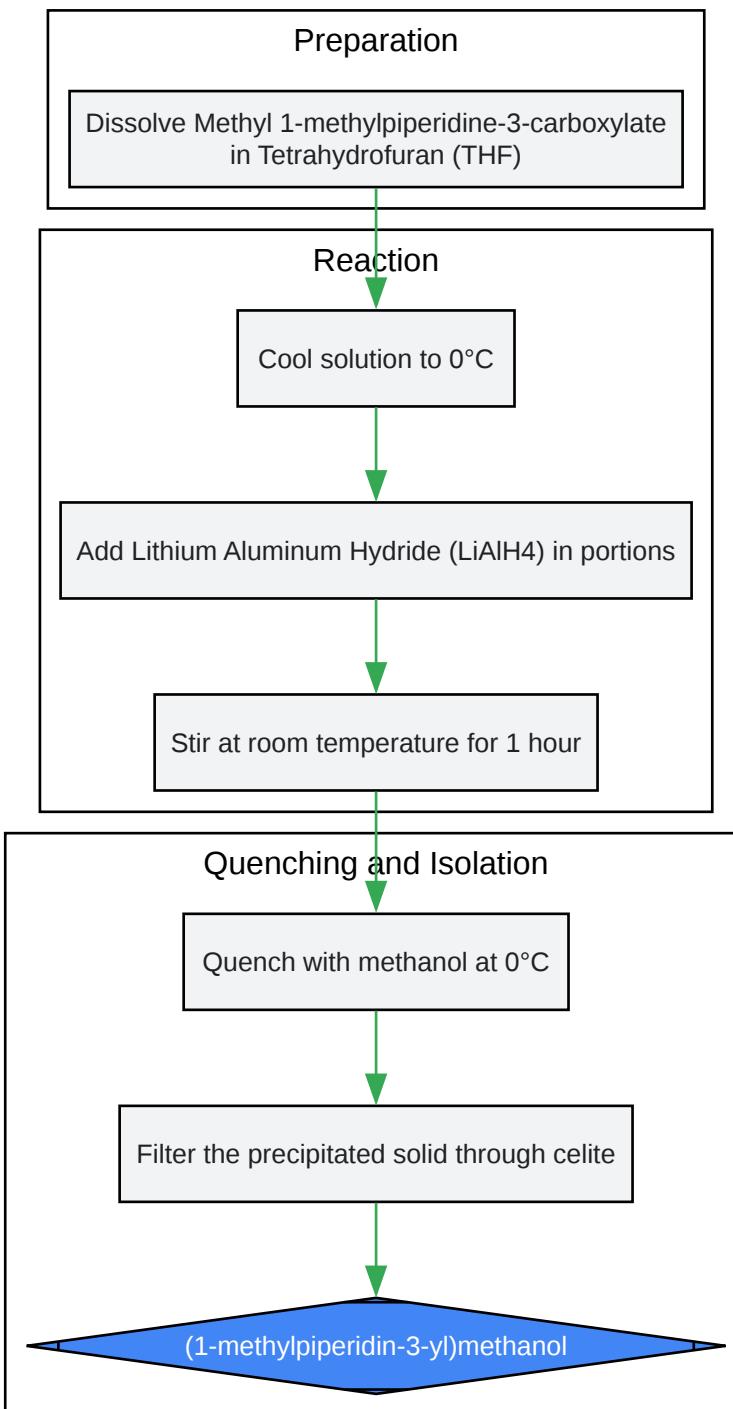
This protocol is adapted from the synthesis of the 4-carboxylate isomer.<sup>[8]</sup>

- Reaction Setup: To a stirred solution of 1-methylpiperidine-3-carboxylic acid hydrochloride (1 mole) in methanol (8 equivalents), add thionyl chloride (1.55 equivalents) dropwise while maintaining the temperature at -10°C using an ice-salt bath.
- Reaction Progression: After the addition is complete (approximately 1 hour), remove the cooling bath and allow the temperature to rise to 40°C. Maintain this temperature for 2 hours.
- Workup: Neutralize the solution to approximately pH 8 with sodium carbonate.
- Extraction: Extract the product with methylene chloride.
- Purification: Dry the methylene chloride solution and evaporate the solvent to yield the final product.

## Reduction of Methyl 1-methylpiperidine-3-carboxylate

This protocol describes the reduction of the ester to the corresponding alcohol.[\[1\]](#)

## Experimental Workflow: Reduction Reaction

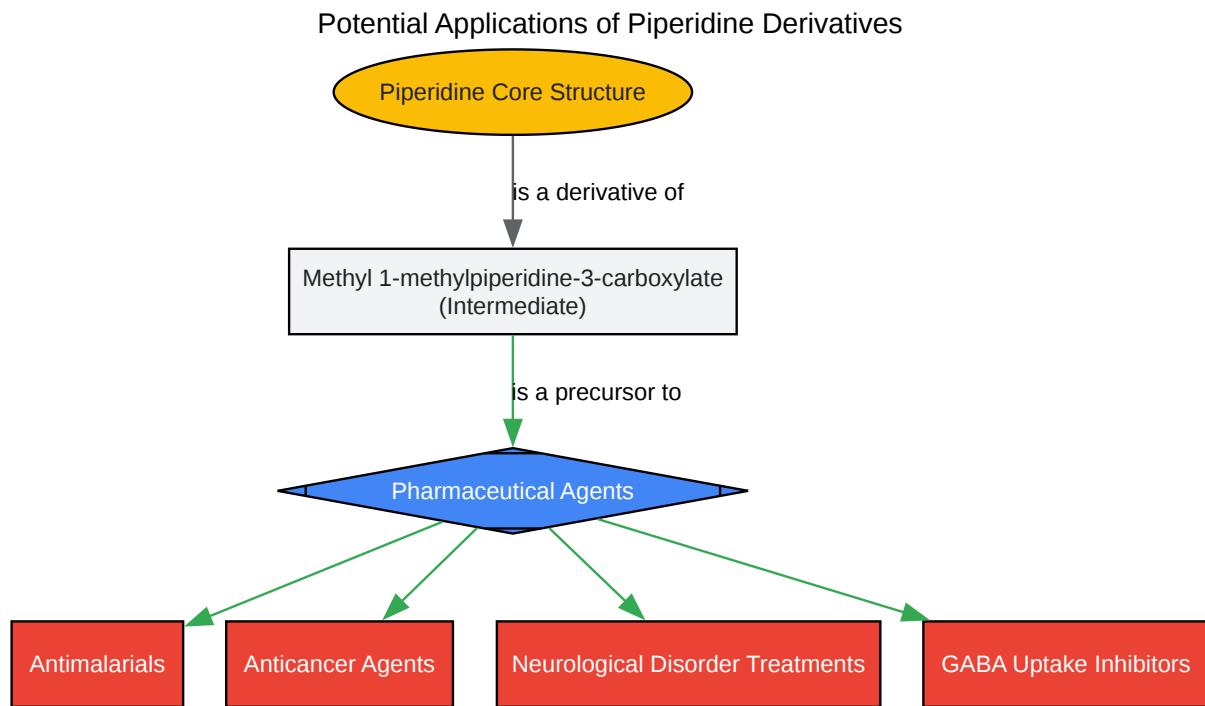
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Caption: Workflow for the reduction of **Methyl 1-methylpiperidine-3-carboxylate**.

- Reaction Setup: In a 500 mL round bottom flask, dissolve **Methyl 1-methylpiperidine-3-carboxylate** (12.0 g, 76 mmol) in tetrahydrofuran (500 mL).[1]
- Addition of Reducing Agent: Cool the solution to 0°C and add lithium aluminum hydride (4.3 g, 114 mmol) in portions.[1]
- Reaction Time: Stir the reaction mixture at room temperature for 1 hour.[1]
- Quenching: Quench the reaction by carefully adding methanol at 0°C.[1]
- Isolation: Filter the precipitated solid through celite to isolate the product, (1-methylpiperidin-3-yl)methanol.[1]

## Biological Activity and Applications

Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities.[9] **Methyl 1-methylpiperidine-3-carboxylate** and related compounds serve as important intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[10] The piperidine scaffold is found in molecules with potential as antimalarial and anticancer agents.[9][11] For instance, piperidine-3-carboxylic acid (nipecotic acid) is a known inhibitor of GABA uptake.[12]



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Caption: Relationship of piperidine derivatives to potential therapeutic applications.

## Safety Information

Proper handling of **Methyl 1-methylpiperidine-3-carboxylate** is essential. The following safety data is based on available information for this compound and its close analogs.

Safety Information	Details	Source
Pictogram	GHS07 (Exclamation mark)	<a href="#">[2]</a> <a href="#">[13]</a>
Signal Word	Warning	<a href="#">[2]</a> <a href="#">[13]</a>
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	<a href="#">[2]</a> <a href="#">[13]</a>
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapours/sp ray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	<a href="#">[2]</a> <a href="#">[13]</a>
First Aid (Inhalation)	Move victim to fresh air. If breathing is difficult, give oxygen.	<a href="#">[14]</a>
First Aid (Skin Contact)	Take off contaminated clothing and wash with soap and plenty of water.	<a href="#">[14]</a>
First Aid (Eye Contact)	Rinse with pure water for at least 15 minutes and consult a doctor.	<a href="#">[14]</a>
First Aid (Ingestion)	Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.	<a href="#">[14]</a>
Firefighting Measures	Use dry chemical, carbon dioxide, or alcohol-resistant foam.	<a href="#">[14]</a> <a href="#">[15]</a>

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Handling	Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation.	<a href="#">[14]</a>
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.	<a href="#">[15]</a>

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